4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide
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Overview
Description
4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide, also known as BDPC, is a synthetic compound that belongs to the piperidine class of chemicals. It was first synthesized in the 1960s and has been extensively studied for its potential pharmacological properties. BDPC is a promising candidate for the development of new drugs due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide acts on the central nervous system by binding to specific receptors in the brain. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and mood. This compound also acts on other neurotransmitter systems, including the dopamine and serotonin systems, which are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are associated with feelings of pleasure and well-being. This compound also has analgesic properties, which may be due to its activation of the mu-opioid receptor. Additionally, this compound has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide in lab experiments is its unique chemical structure, which may allow for the development of new drugs with improved pharmacological properties. This compound is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, one limitation of using this compound in lab experiments is its potential for abuse, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide. One area of focus is the development of new drugs based on the structure of this compound. Researchers are also interested in studying the long-term effects of this compound use, particularly in relation to its potential for addiction and abuse. Additionally, there is interest in studying the potential use of this compound in the treatment of other medical conditions, such as Parkinson's disease and schizophrenia. Overall, this compound is a promising compound with a wide range of potential applications in the field of pharmacology.
Synthesis Methods
The synthesis of 4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide involves several steps, starting with the reaction of benzyl chloride with 2,5-dimethylphenylamine to form N-benzyl-2,5-dimethylphenylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
4-benzyl-N-(2,5-dimethylphenyl)-1-piperidinecarboxamide has been extensively studied for its potential pharmacological properties. It has been shown to have a wide range of effects on the central nervous system, including analgesic, anxiolytic, and sedative properties. This compound has also been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and chronic pain.
Properties
IUPAC Name |
4-benzyl-N-(2,5-dimethylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)22-21(24)23-12-10-19(11-13-23)15-18-6-4-3-5-7-18/h3-9,14,19H,10-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVXDJJTBTPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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